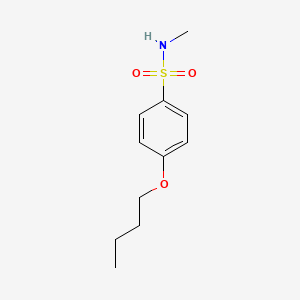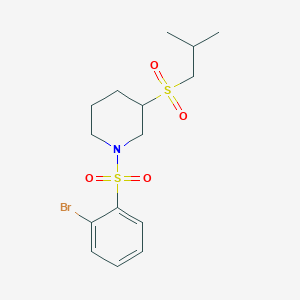
1-(2-Bromobenzenesulfonyl)-3-(2-methylpropanesulfonyl)piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a piperidine ring, which is a six-membered ring with one nitrogen atom. Attached to this ring would be the two sulfonyl groups, which consist of a sulfur atom double-bonded to two oxygen atoms and single-bonded to the rest of the molecule .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions. The sulfonyl groups might be susceptible to nucleophilic attack, and the bromine atom could potentially be displaced in a nucleophilic substitution reaction .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on factors such as its exact molecular structure, the presence of any stereochemistry, and the nature of the sulfonyl and bromine groups. Without specific experimental data, it’s difficult to provide detailed information .Applications De Recherche Scientifique
Synthesis and Structural Characterization
- Compounds related to "1-(2-Bromobenzenesulfonyl)-3-(2-methylpropanesulfonyl)piperidine" have been synthesized and characterized, showing potential as intermediates for drug development. For example, the synthesis and structural characterization of methylbenzenesulfonamide CCR5 antagonists highlight the interest in such compounds due to their active groups, offering potential for the prevention of human HIV-1 infection (Cheng De-ju, 2015).
Corrosion Inhibition
- Piperidine derivatives have been studied for their corrosion inhibition properties on iron surfaces, indicating that such compounds can significantly reduce corrosion rates. Quantum chemical and molecular dynamic simulation studies have been employed to predict the inhibition efficiencies of these derivatives, shedding light on their adsorption behaviors and providing a theoretical basis for their application in corrosion protection (S. Kaya et al., 2016).
Antibacterial Evaluation
- New derivatives featuring 1,3,4-oxadiazole, sulfamoyl, and piperidine functionalities have been synthesized and found to exhibit valuable antibacterial properties. This suggests their potential as candidate compounds for antibacterial drug development, highlighting the diverse applicability of such sulfonamide piperidine derivatives in medicinal chemistry (Aziz‐ur‐Rehman et al., 2017).
Anticancer Agents
- The synthesis and evaluation of some new propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole have been conducted, with certain compounds showing promising anticancer activity. This research underscores the potential of piperidine derivatives in the development of new anticancer drugs, necessitating further in vivo studies to ascertain their therapeutic usefulness (A. Rehman et al., 2018).
Anti-inflammatory Activity
- N-benzenesulfonyl substituted 3,5-bis(arylidene)-4-piperidone derivatives have been synthesized and characterized, showing significant anti-inflammatory activity. The introduction of N-benzenesulfonyl substituents notably alters the configuration of the compounds, potentially enhancing their anti-inflammatory effects. This research suggests that such modifications can lead to improved pharmacological properties, making these derivatives candidates for further study in anti-inflammatory drug development (Ning Li et al., 2018).
Mécanisme D'action
Safety and Hazards
As with any chemical compound, handling “1-(2-Bromobenzenesulfonyl)-3-(2-methylpropanesulfonyl)piperidine” would require appropriate safety precautions. The specific hazards would depend on various factors including the properties of the compound itself and the conditions under which it is handled .
Orientations Futures
The potential applications and future directions for this compound would depend largely on its physical and chemical properties, as well as the context in which it is being studied. It could potentially be of interest in fields such as medicinal chemistry, materials science, or synthetic chemistry .
Propriétés
IUPAC Name |
1-(2-bromophenyl)sulfonyl-3-(2-methylpropylsulfonyl)piperidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22BrNO4S2/c1-12(2)11-22(18,19)13-6-5-9-17(10-13)23(20,21)15-8-4-3-7-14(15)16/h3-4,7-8,12-13H,5-6,9-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUDMCXJAMUBYFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CS(=O)(=O)C1CCCN(C1)S(=O)(=O)C2=CC=CC=C2Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22BrNO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![[2-(Dimethylamino)ethyl][(1-methyl-1h-imidazol-2-yl)methyl]amine](/img/structure/B2692745.png)
![2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-5-oxa-2-azaspiro[3.4]octane-7-carboxylic acid](/img/structure/B2692746.png)
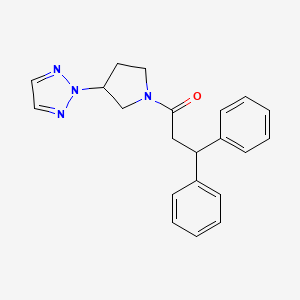
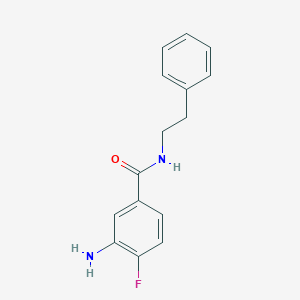
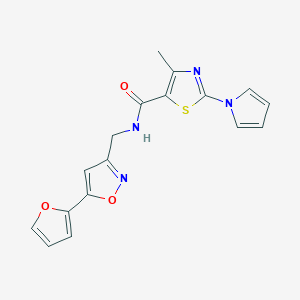
![3-(2-chlorophenyl)-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B2692751.png)
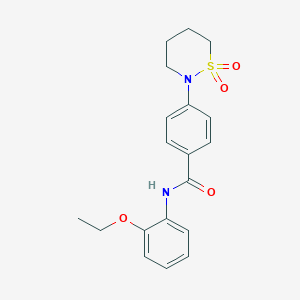
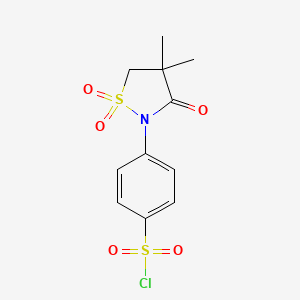
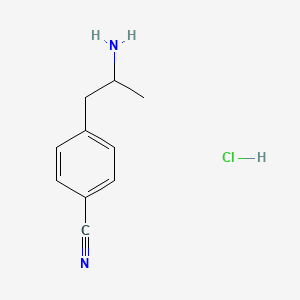
![(Z)-3-[4-[(4-Bromophenyl)methoxy]phenyl]-2-cyano-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide](/img/structure/B2692756.png)

![N-[2-(adamantan-1-yloxy)ethyl]-4-tert-butylbenzene-1-sulfonamide](/img/structure/B2692759.png)
![N-(3-fluoro-4-methylphenyl)-2-((6-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2692765.png)
